molecular formula C6H2ClF3N4 B155016 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1780-80-9

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No. B155016
CAS RN: 1780-80-9
M. Wt: 222.55 g/mol
InChI Key: SNIVBXKAXKSWQE-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and chemical versatility. These compounds have a unique ring structure that allows them to interact with various biological targets, making them potential candidates for therapeutic applications10.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves regiospecific cyclization reactions. For instance, the synthesis of trifluoro[chloro]methylated 2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, selective synthesis methods have been developed to obtain 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines using 4,6-dichloropyrimidine-5-carboxaldehyde and various hydrazines .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of substituents on the pyrazolo[3,4-d]pyrimidine scaffold, which can significantly influence their biological activity. For example, the introduction of a trifluoromethyl group at the C-6 position and a chloro group at the C-4 position can lead to compounds with potential pharmacological properties . The structural assignment of these compounds is typically confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, which can be used to synthesize functionally disubstituted derivatives. For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produces a 4-substituted product . These reactions are crucial for the development of compounds with desired pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines, such as solubility and reactivity, are important for their application in medicinal chemistry. The chemical versatility of these compounds allows for the synthesis of a wide range of derivatives with varying properties. However, some pyrazolo[3,4-d]pyrimidines may have undesirable characteristics like scarce solubility, which can be addressed through the use of novel administration tools such as nanomaterials and functionalized liposomes10.

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-2-1-11-14-4(2)13-5(12-3)6(8,9)10/h1H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVBXKAXKSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288047
Record name 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
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Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

CAS RN

1780-80-9
Record name 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo(3,4-d)pyrimidine
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Record name 1780-80-9
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Record name 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
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